Tert-butyl 4-[(5-chloropyrazine-2-carbonyl)-methylamino]azepane-1-carboxylate
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Overview
Description
“Tert-butyl 4-[(5-chloropyrazine-2-carbonyl)-methylamino]azepane-1-carboxylate” is a chemical compound with the CAS Number: 2402838-43-9 . It has a molecular weight of 354.84 . The compound is typically stored at 4 degrees Celsius and is usually in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C16H23ClN4O3/c1-15(2,3)24-14(23)21-7-6-20(10-16(21,4)5)13(22)11-8-19-12(17)9-18-11/h8-9H,6-7,10H2,1-5H3 . This code provides a specific description of the compound’s molecular structure.
Physical and Chemical Properties Analysis
This compound has a molecular weight of 354.84 . It is typically stored at 4 degrees Celsius and is usually in powder form .
Scientific Research Applications
Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids
The compound is a part of a class of chemicals utilized in the synthesis of fluorinated pyrazole-4-carboxylic acids, demonstrating its role in the development of compounds with potential pharmaceutical applications. This process involves acylation and subsequent reactions leading to pyrazoles, indicating its utility in creating structurally diverse and potentially biologically active molecules (Iminov et al., 2015).
Reactivity of Pyrazolo[5,1-c][1,2,4]triazine Derivatives
Investigations into the reactivity of similar compounds reveal their versatility in producing various derivatives through reactions with carboxylic acids, showcasing the compound's potential in generating new molecules with varied biological activities. These studies emphasize the compound's role in synthetic organic chemistry and its contribution to expanding the library of molecules for further evaluation (Mironovich & Shcherbinin, 2014).
Spectroscopic and Computational Analysis
Spectroscopic analyses, including FT-IR and FT-Raman, alongside computational studies, such as HOMO and LUMO analysis and NBO analysis, of related compounds underscore their significance in understanding the electronic properties and stability of these molecules. These insights are crucial for designing compounds with desired properties for applications in materials science and pharmaceuticals (Bhagyasree et al., 2015).
Synthesis of Pyrazole Derivatives
The role of similar chemical frameworks in the straightforward and regiospecific synthesis of pyrazole derivatives demonstrates the compound's utility in organic synthesis. This capability to produce pyrazole-5-carboxylates regiospecifically highlights its importance in generating compounds for further pharmacological evaluation or material science applications (Rosa et al., 2008).
Safety and Hazards
Future Directions
Future research could focus on exploring the potential biological activities of this compound, given the diverse biological activities observed in compounds containing piperazine rings . Additionally, further studies could investigate the synthesis methods and chemical reactions involving this compound.
Properties
IUPAC Name |
tert-butyl 4-[(5-chloropyrazine-2-carbonyl)-methylamino]azepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN4O3/c1-17(2,3)25-16(24)22-8-5-6-12(7-9-22)21(4)15(23)13-10-20-14(18)11-19-13/h10-12H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBLGFMSQUIDEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)N(C)C(=O)C2=CN=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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